N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide
Description
N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including anticancer, antibacterial, and antiviral properties
Properties
IUPAC Name |
N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c25-20(14-9-11-21-12-10-14)24-22-13-17-15-5-1-3-7-18(15)23-19-8-4-2-6-16(17)19/h1-13H,(H,24,25)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTCLBXSRBKLRR-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=NNC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=N/NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide typically involves the condensation of acridine-9-carbaldehyde with pyridine-4-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acridine or pyridine ring is substituted with different functional groups.
Scientific Research Applications
N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Medicine: Due to its anticancer properties, it is being researched as a potential chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with topoisomerases, enzymes involved in DNA unwinding, further contributing to its anticancer effects.
Comparison with Similar Compounds
N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide can be compared with other acridine derivatives such as:
Acriflavine: Known for its antibacterial and antiviral properties.
Proflavine: Used as an antiseptic and for its DNA intercalating properties.
Quinacrine: An antimalarial drug that also exhibits anticancer properties.
The uniqueness of this compound lies in its specific structure, which combines the acridine and pyridine moieties, potentially enhancing its biological activity and specificity.
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